

Technical Sourcing & Handling Guide: 5-Chloroisovanillin (CAS 54246-06-9)

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Compound of Interest

Compound Name: *3-Chloro-5-hydroxy-4-methoxybenzaldehyde*

CAS No.: 54246-06-9

Cat. No.: B3178411

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Executive Summary

CAS 54246-06-9, systematically known as **3-Chloro-5-hydroxy-4-methoxybenzaldehyde** (often referred to as 5-Chloroisovanillin), is a high-value aryl chloride intermediate used primarily in the synthesis of bioactive morpholine derivatives and renin inhibitors.[1] Unlike its commoditized isomer 5-Chlorovanillin (CAS 19463-48-0), this compound is a niche research chemical characterized by limited availability and higher unit costs (~

250/g). This guide provides verified sourcing channels, critical quality control parameters to distinguish it from isomers, and validated handling protocols for medicinal chemistry applications.

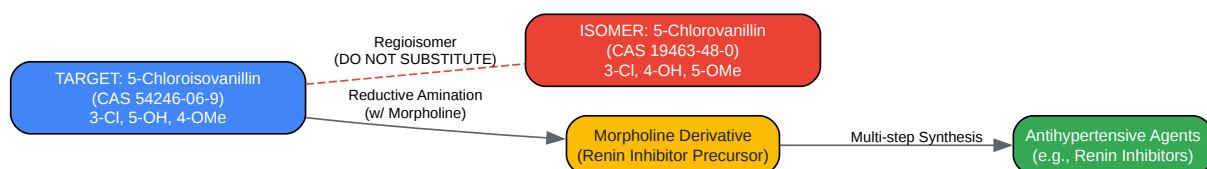
Chemical Identity & Isomer Distinction

Critical Warning: Researchers frequently confuse CAS 54246-06-9 with 5-Chlorovanillin due to structural similarity. Using the wrong isomer will result in regioisomeric impurities that are difficult to separate in late-stage synthesis.[1]

Feature	Target Compound	Common Isomer (Avoid)
Common Name	5-Chloroisovanillin	5-Chlorovanillin
CAS Number	54246-06-9	19463-48-0
IUPAC Name	3-Chloro-5-hydroxy-4-methoxybenzaldehyde	3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Substitution	3-Cl, 4-OMe, 5-OH	3-Cl, 4-OH, 5-OMe
Key NMR Signal	OH signal typically shielded relative to isomer	OH signal deshielded (H-bond to OMe)
Typical Price	High (\$240/g)	Low (\$5/g)

Structural Visualization

The following diagram illustrates the structural relationship and the synthesis pathway for which CAS 54246-06-9 is critical.



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Figure 1: Structural distinction between the target 5-chloroisovanillin and its common isomer, highlighting its downstream application in renin inhibitor synthesis.[1]

Sourcing Landscape & Price Analysis

Due to its specific substitution pattern, CAS 54246-06-9 is not a stock item for general catalog suppliers (e.g., standard Sigma-Aldrich catalog).[1] It is typically sourced through specialized building block vendors.

Primary Suppliers[1]

- AChemBlock: Specializes in halogenated benzaldehydes. Offers 1g and 5g packs.
- BLD Pharm: Reliable source for research-scale quantities (mg to g).[1]
- GenPrice / Gentaur: Aggregator often holding stock in Europe/US.
- Custom Synthesis Houses: For >100g, custom synthesis is often required as stock levels rarely exceed 10-50g globally.[1]

Price Benchmarks (2025/2026 Estimates)

Pack Size	Estimated Price Range	Lead Time	Notes
100 mg	\$40 - \$60	1-2 Weeks	Screening scale.[1]
1 g	\$200 - \$250	2-3 Weeks	Standard research pack.[1]
5 g	\$900 - \$1,000	3-4 Weeks	Pilot scale.

Procurement Strategy: Always request a Certificate of Analysis (CoA) including $^1\text{H-NMR}$ to verify the regiochemistry before purchase. The high price reflects the difficulty of selectively chlorinating isovanillin without affecting the para-position relative to the activating hydroxyl group.

Quality Assurance & Validation Protocols

To ensure scientific integrity, you must validate the identity of the incoming material.

Protocol 1: $^1\text{H-NMR}$ Identification

Objective: Confirm the position of the hydroxyl and methoxy groups relative to the chlorine.[1]

- Solvent: DMSO- d_6
- Key Signals:

- Aldehyde (-CHO): Singlet at ~9.8 ppm.[1]
- Aromatic Protons: Two distinct doublets (or singlets depending on resolution) representing the H2 and H6 protons.
- Methoxy (-OCH₃): Singlet at ~3.8–3.9 ppm.[1]
- Hydroxyl (-OH): Broad singlet.[1] Crucial Check: In 5-Chlorovanillin (isomer), the OH is para to the aldehyde and often shows different hydrogen bonding shifts compared to the meta-OH in 5-Chloroisovanillin.[1]

Protocol 2: HPLC Purity Check

Objective: Detect unreacted isovanillin or over-chlorinated byproducts.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm and 280 nm.
- Acceptance Criteria: Purity > 95% (Area %).

Experimental Application: Synthesis of Morpholine Derivatives

One of the primary documented uses of CAS 54246-06-9 is in the synthesis of renin inhibitors via reductive amination.[1]

Step-by-Step Synthesis Workflow

- Reagent Preparation: Dissolve 1.0 eq of **3-Chloro-5-hydroxy-4-methoxybenzaldehyde** in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
- Amine Addition: Add 1.1 eq of Morpholine. Stir at room temperature for 30 minutes to form the imine/hemiaminal intermediate.

- Reduction:
 - Cool the mixture to 0°C.
 - Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward aldehydes in the presence of other functional groups.
- Quench & Workup:
 - Stir overnight at room temperature.
 - Quench with saturated NaHCO₃ solution.
 - Extract with DCM (3x).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: The resulting benzylamine derivative is typically purified via silica gel flash chromatography (Eluent: DCM/MeOH).

Handling & Safety

- Hazard Classification: Irritant (Skin, Eye, Respiratory).
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.
- PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

- AChemBlock.Product Entry: **3-Chloro-5-hydroxy-4-methoxybenzaldehyde** (CAS 54246-06-9).[1][2] Retrieved from
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Sources

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- 2. arctomsci.com [arctomsci.com]
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